Tert-butyl 3-bromo-5-fluorophenethylcarbamate
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Overview
Description
tert-Butyl N-[2-(3-bromo-5-fluorophenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and an ethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-bromo-5-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-bromo-5-fluorophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA); usually performed in aqueous or organic solvents.
Major Products Formed:
N-oxide: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-bromo-5-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups . The exact pathways and targets may vary based on the specific application and the biological system involved .
Comparison with Similar Compounds
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure but lacks the fluorophenyl group.
tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate: Contains a methyl group instead of an ethyl group.
tert-Butyl N-(2-bromo-5-fluorophenyl)methylcarbamate: Similar structure but with a different substitution pattern.
Uniqueness: The presence of both bromo and fluorophenyl groups in tert-butyl N-[2-(3-bromo-5-fluorophenyl)ethyl]carbamate makes it unique compared to other carbamates. These functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17BrFNO2 |
---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-bromo-5-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)8-11(15)7-9/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
GSVOPAUJWOXNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
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